molecular formula C30H49N3O9S B1624468 Leukotriene C-3 CAS No. 77209-77-9

Leukotriene C-3

Katalognummer: B1624468
CAS-Nummer: 77209-77-9
Molekulargewicht: 627.8 g/mol
InChI-Schlüssel: AIJDQMYBRDJHHT-SJYCEDLTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Leukotriene C-3 is a lipid mediator involved in inflammatory responses. It is part of the leukotriene family, which are eicosanoid inflammatory mediators produced in leukocytes by the oxidation of arachidonic acid. This compound, along with other cysteinyl leukotrienes, plays a significant role in conditions such as asthma and allergic reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Leukotriene C-3 is synthesized from arachidonic acid through the action of the enzyme arachidonate 5-lipoxygenase. The initial step involves the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid, which is then converted to leukotriene A-4. Leukotriene A-4 is subsequently conjugated with glutathione to form this compound .

Industrial Production Methods: Industrial production of this compound involves the use of bioreactors where leukocytes are stimulated to produce the compound. The process is optimized to ensure high yield and purity, often involving the use of specific enzymes and controlled reaction conditions .

Analyse Chemischer Reaktionen

Metabolic Conversion of LTC4

LTC4 is extracellularly metabolized into LTD4 and LTE4 via sequential enzymatic cleavage:

  • γ-glutamyl transpeptidase removes glutamic acid from LTC4, forming LTD4 .

  • Dipeptidases remove glycine from LTD4, yielding LTE4 .

Degradation pathway :

LTC4γ-glutamyl transpeptidaseLTD4DipeptidaseLTE4\text{LTC}_4 \xrightarrow{\gamma\text{-glutamyl transpeptidase}} \text{LTD}_4 \xrightarrow{\text{Dipeptidase}} \text{LTE}_4

Structural and Isotopic Characterization

Early studies on LTC4 biosynthesis utilized isotopic labeling to confirm its structure:

Isotope LabelIncorporation SiteExperimental FindingsSource
[³H]-Arachidonic AcidCarbon backbone0.027% incorporation into LTC4
[³⁵S]-CysteineThiol group of glutathione0.056% incorporation into LTC4
[¹⁴C]-CysteineEntire cysteine moietyConfirmed covalent bonding to LTA4

Key observation : Mass spectrometry of desulfurized LTC4 derivatives confirmed a hydroxylated arachidic acid backbone with a conjugated triene structure .

Enzymatic and Chemical Reactivity

  • Lipoxygenase oxidation : LTC4 undergoes further oxidation by lipoxygenase, shifting its UV absorbance from 280 nm to 302 nm due to conjugated tetraene formation .

  • Role of LTA4 hydrolase (LTA4H) : This bifunctional enzyme hydrolyzes LTA4 into LTB4 but also exhibits aminopeptidase activity, influencing inflammatory resolution .

Mechanistic insight :

  • The epoxide hydrolase activity of LTA4H is critical for LTB4 synthesis .

  • FLAP inhibitors (e.g., MK-886) block 5-LOX/FLAP interaction, reducing LTC4 production .

Pharmacological Targeting

Leukotriene receptor antagonists (e.g., montelukast ) and synthesis inhibitors (e.g., zileuton ) are used clinically to block cysteinyl leukotriene signaling in asthma and allergic rhinitis .

Unresolved Questions

  • The existence of LTG4 , a putative metabolite of LTE4 with a pyruvate-modified cysteine residue, remains poorly characterized .

  • The interplay between 5-LOX subcellular localization (nuclear vs. cytosolic) and leukotriene biosynthesis efficiency requires further study .

Wissenschaftliche Forschungsanwendungen

Role in Asthma and Allergic Responses

LTC-3 is implicated in the pathophysiology of asthma, where it contributes to bronchoconstriction, airway hyperresponsiveness, and inflammation.

  • Mechanism of Action : LTC-3 acts primarily through cysteinyl leukotriene receptors (CysLT1 and CysLT2), leading to increased vascular permeability, mucus secretion, and eosinophil recruitment . Studies have shown that LTC-3 is significantly more potent than histamine in inducing bronchoconstriction .
  • Clinical Applications : Antagonists targeting CysLT1 receptors, such as montelukast and zafirlukast, are commonly used to treat chronic asthma by inhibiting the effects of leukotrienes, including LTC-3 . Research indicates that these therapies can reduce exercise-induced bronchoconstriction and improve overall lung function .

Case Study: Efficacy of Montelukast

A nationwide cohort study demonstrated that patients treated with montelukast experienced fewer asthma exacerbations compared to those not receiving leukotriene receptor antagonists. This highlights the therapeutic potential of targeting LTC-3 pathways in managing asthma symptoms effectively .

Cardiovascular Implications

Emerging research suggests that leukotrienes, including LTC-3, play a role in cardiovascular diseases by promoting inflammation and atherosclerosis.

  • Mechanism : Leukotrienes are involved in the recruitment of immune cells to vascular tissues, contributing to plaque formation and instability. Studies have shown that increased levels of leukotrienes correlate with the severity of atherosclerotic lesions .
  • Potential Therapeutic Targets : Targeting leukotriene synthesis or receptor activation may offer new strategies for preventing cardiovascular diseases. Research into specific inhibitors of the leukotriene pathway is ongoing to evaluate their efficacy in reducing cardiovascular risks associated with chronic inflammation .

Cancer Research

LTC-3 has been linked to various cancers due to its role in promoting chronic inflammation, which is a known risk factor for cancer development.

  • Mechanism : Chronic exposure to leukotrienes can lead to cellular changes that promote tumor growth and survival. For instance, studies indicate that LTC-3 may enhance the survival of cancer cells by upregulating anti-apoptotic proteins like Bcl-2 .
  • Therapeutic Implications : Anti-leukotriene therapies are being investigated for their potential to reduce tumor growth and improve outcomes in patients with cancers associated with chronic inflammation, such as colorectal cancer and lymphomas .

Research Findings Summary Table

Application AreaMechanismClinical Relevance
AsthmaBronchoconstriction via CysLT1 activationMontelukast reduces exacerbations
Cardiovascular DiseaseInflammatory response in atherosclerosisTargeting leukotrienes may lower cardiovascular risk
CancerPromotes cell survival through inflammationAnti-leukotriene therapies may reduce tumor growth

Wirkmechanismus

Leukotriene C-3 exerts its effects by binding to specific G-protein-coupled receptors on target cells. This binding triggers a cascade of intracellular signaling pathways, leading to various biological responses such as bronchoconstriction, increased vascular permeability, and mucus secretion. The primary molecular targets include the cysteinyl leukotriene receptors .

Vergleich Mit ähnlichen Verbindungen

Leukotriene C-3 is unique among leukotrienes due to its specific structure and biological activity. Similar compounds include:

This compound stands out due to its specific role in inflammatory responses and its potential as a therapeutic target in various diseases.

Biologische Aktivität

Leukotriene C-3 (LTC-3) is a member of the leukotriene family, which are lipid mediators derived from arachidonic acid. These compounds play significant roles in various physiological and pathological processes, particularly in inflammation and immune responses. This article delves into the biological activity of LTC-3, highlighting its synthesis, receptor interactions, and implications in disease.

Synthesis and Metabolism

Leukotrienes are synthesized through the lipoxygenase pathway. LTC-3 is produced from leukotriene A-4 (LTA-4) by the action of leukotriene C synthase (LTC4S). The biosynthesis of LTC-3 involves several enzymatic steps:

  • Arachidonic Acid Release : Arachidonic acid is released from membrane phospholipids by phospholipase A2.
  • Formation of LTA-4 : Arachidonic acid is converted to LTA-4 by 5-lipoxygenase (5-LOX).
  • Conversion to LTC-3 : LTA-4 is then converted to LTC-3 via LTC4S.

The conversion pathway can be summarized as follows:

Arachidonic AcidPLA2LTA 4LTC4SLTC 3\text{Arachidonic Acid}\xrightarrow{\text{PLA2}}\text{LTA 4}\xrightarrow{\text{LTC4S}}\text{LTC 3}

Biological Activity

Pro-inflammatory Effects : LTC-3, like other leukotrienes, exhibits potent pro-inflammatory effects. It contributes to bronchoconstriction, increased vascular permeability, and recruitment of immune cells to sites of inflammation. These actions are mediated through specific receptors:

  • Cysteinyl Leukotriene Receptors (CysLT1 and CysLT2) : LTC-3 binds primarily to these receptors, leading to various downstream signaling pathways that promote inflammation and immune response.

Role in Disease : Elevated levels of LTC-3 have been implicated in several diseases, including asthma, allergic rhinitis, and other inflammatory conditions. For instance, studies have shown that patients with asthma exhibit increased leukotriene production, correlating with disease severity .

Case Studies

  • Asthma and Allergic Rhinitis : A study highlighted that individuals with asthma had significantly higher levels of leukotrienes, including LTC-3. The use of leukotriene receptor antagonists was shown to reduce asthma symptoms effectively .
  • Canine Atopic Dermatitis : Research involving atopic dogs demonstrated a marked increase in leukotriene production during inflammatory responses, suggesting a similar role for LTC-3 in canine models of allergic diseases .

Research Findings

Recent studies have focused on the therapeutic potential of targeting leukotriene synthesis and action:

Study Findings
PMC6026001Investigated the role of leukotriene biosynthetic enzymes as therapeutic targets in inflammatory diseases .
PMC6599626Demonstrated that CysLT3R regulates airway inflammation and immune responses via IL-25 pathways .
JOCPR ReviewDiscussed the diverse biological activities of leukotrienes and their implications for drug development .

Eigenschaften

IUPAC Name

(5S,7E,9E,11E)-6-[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11-trienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H49N3O9S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-25(24(34)15-14-17-27(36)37)43-21-23(29(40)32-20-28(38)39)33-26(35)19-18-22(31)30(41)42/h9-13,16,22-25,34H,2-8,14-15,17-21,31H2,1H3,(H,32,40)(H,33,35)(H,36,37)(H,38,39)(H,41,42)/b10-9+,12-11+,16-13+/t22-,23-,24-,25?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIJDQMYBRDJHHT-SJYCEDLTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C/C=C/C=C/C([C@H](CCCC(=O)O)O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H49N3O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

627.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77209-77-9
Record name Leukotriene C-3
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077209779
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Leukotriene C-3
Reactant of Route 2
Reactant of Route 2
Leukotriene C-3
Reactant of Route 3
Reactant of Route 3
Leukotriene C-3
Reactant of Route 4
Reactant of Route 4
Leukotriene C-3
Reactant of Route 5
Reactant of Route 5
Leukotriene C-3
Reactant of Route 6
Reactant of Route 6
Leukotriene C-3

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.